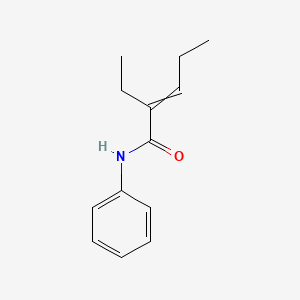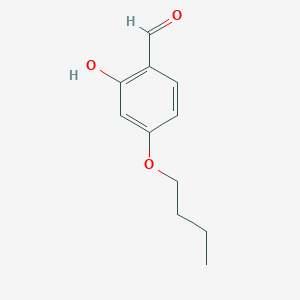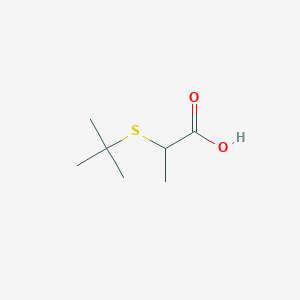![molecular formula C10H18O4S2 B14655389 4-[2-(3-Carboxypropylsulfanyl)ethylsulfanyl]butanoic acid CAS No. 40252-81-1](/img/structure/B14655389.png)
4-[2-(3-Carboxypropylsulfanyl)ethylsulfanyl]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(3-Carboxypropylsulfanyl)ethylsulfanyl]butanoic acid is a carboxylic acid derivative characterized by the presence of sulfanyl (thiol) groups and a carboxypropyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-Carboxypropylsulfanyl)ethylsulfanyl]butanoic acid typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable precursor, such as a halogenated butanoic acid, reacts with a thiol compound under basic conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(3-Carboxypropylsulfanyl)ethylsulfanyl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol groups act as nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Alkyl halides and bases like sodium hydroxide are often used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted butanoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-[2-(3-Carboxypropylsulfanyl)ethylsulfanyl]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways involving thiol groups.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of drugs targeting thiol-containing enzymes.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 4-[2-(3-Carboxypropylsulfanyl)ethylsulfanyl]butanoic acid involves its interaction with molecular targets through its thiol and carboxyl groups. The thiol groups can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The carboxyl group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanoic acid: Lacks the sulfanyl groups, making it less reactive in thiol-specific reactions.
3-Mercaptopropionic acid: Contains a thiol group but lacks the extended carboxypropyl chain.
Cysteine: An amino acid with a thiol group, but with different structural and functional properties.
Eigenschaften
CAS-Nummer |
40252-81-1 |
|---|---|
Molekularformel |
C10H18O4S2 |
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
4-[2-(3-carboxypropylsulfanyl)ethylsulfanyl]butanoic acid |
InChI |
InChI=1S/C10H18O4S2/c11-9(12)3-1-5-15-7-8-16-6-2-4-10(13)14/h1-8H2,(H,11,12)(H,13,14) |
InChI-Schlüssel |
IOIOFZIECKQCDX-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(=O)O)CSCCSCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(2-Bromoethoxy)-3-methylphenyl]propan-1-one](/img/structure/B14655315.png)
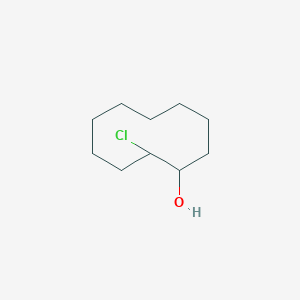

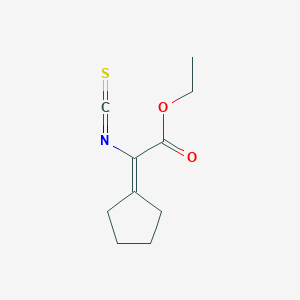
![1,1'-[(3-Methylphenyl)methylene]dipiperidine](/img/structure/B14655334.png)

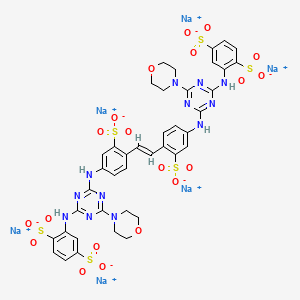

![Bicyclo[7.1.0]decan-2-one](/img/structure/B14655353.png)

